2-methoxy-5-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Sulfonamide Formation: The benzenesulfonamide core is introduced by reacting the oxadiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methoxy and Methyl Substitution: The final step involves introducing the methoxy and methyl groups through electrophilic aromatic substitution reactions using reagents like methanol and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides with various functional groups.
Scientific Research Applications
2-methoxy-5-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The oxadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylbenzenesulfonamide: Lacks the oxadiazole ring, resulting in different chemical properties and biological activities.
N-(4-methyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide: Lacks the methoxy and methyl substituents, which can affect its reactivity and applications.
Uniqueness
2-methoxy-5-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide is unique due to the presence of both the oxadiazole ring and the methoxy and methyl substituents
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-7-4-5-9(17-3)10(6-7)19(15,16)14-11-8(2)12-18-13-11/h4-6H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLKUUMKPDBSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NON=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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